N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, also known as FMPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMPD is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Scientific Research Applications
Pro-Drug System Development
- Research by Berry et al. (1997) explored the potential of 5-substituted isoquinolin-1-ones as a pro-drug system, particularly focusing on derivatives that undergo biomimetic reduction to release parent drugs. This research holds relevance for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, which could potentially be utilized in similar pro-drug systems targeting hypoxic solid tumors (Berry et al., 1997).
Environmental Chemistry
- Alvarez et al. (2009) conducted a study on the photo-oxidation of furans, which are structurally related to N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide. This study enhances understanding of furan derivatives' environmental impact and their behavior under oxidative conditions (Alvarez et al., 2009).
Anticancer and Antiangiogenic Activity
- Romagnoli et al. (2015) evaluated the anticancer and antiangiogenic properties of 3-arylaminobenzofuran derivatives. The study provides insights into the potential use of similar furan derivatives, like N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, in cancer treatment (Romagnoli et al., 2015).
Chemical Synthesis and Organic Chemistry
- Hormuth and Reissig (1991) discussed the diastereoselective additions of lithiated methoxyallene to chiral aldehydes, leading to furan derivatives. This research is relevant for synthesizing and manipulating compounds like N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide (Hormuth & Reissig, 1991).
Metal Cation and Anion Sensing
- Kumar and Anthony (2015) explored the use of phenolic and guest interacting functionality in silver nanoparticle-based colorimetric sensors for metal cations and anions. This research could guide the development of similar sensors using N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide derivatives (Kumar & Anthony, 2015).
properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15-5-3-2-4-12(15)10-19-17(22)16(21)18-8-6-14(20)13-7-9-24-11-13/h2-5,7,9,11,14,20H,6,8,10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOAKCQQGXIHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide |
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